5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 190972-87-3
Cat. No.: VC1577325
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190972-87-3 |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 5,6,7-trimethoxy-1-methylindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16) |
| Standard InChI Key | RJCPLLGBXJTSSD-UHFFFAOYSA-N |
| SMILES | CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O |
| Canonical SMILES | CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O |
Introduction
5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . It is primarily used as a target compound in synthetic organic chemistry, particularly in multi-step reactions that require careful optimization of conditions such as temperature, pressure, and solvent choice to enhance yield and purity.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. These synthetic routes often require careful optimization of reaction conditions to enhance yield and purity.
Applications
5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid has several notable scientific applications:
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Synthetic Organic Chemistry: It serves as a target compound for various synthetic routes, allowing researchers to explore different chemical transformations and modifications.
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Biological Activities: The compound undergoes various chemical reactions that are significant for its application in research, potentially influencing cellular pathways by interacting with specific molecular targets.
Analytical Techniques
Characterization of this compound typically involves advanced analytical techniques such as:
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X-ray Diffraction (XRD): For structural analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed molecular structure determination.
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Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis .
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 648477 |
| ChEBI ID | CHEBI:121883 |
| ChEMBL ID | CHEMBL1336143 |
| InChI Key | RJCPLLGBXJTSSD-UHFFFAOYSA-N |
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